Evidence 1: Absolute Enzyme Stereospecificity — trans-p-Coumaric Acid Yields No Detectable Product
In a 600-fold purified enzyme preparation of cis-p-coumarate glucosyltransferase (EC 2.4.1.209) from Sphagnum fallax, cis-p-coumaric acid exhibited a Km of 44 µM, whereas trans-p-coumaric acid was not transformed at all, demonstrating absolute stereospecificity . The only other phenolic substrate accepted was cis-caffeic acid, with a relative enzyme activity of merely 10% compared to cis-p-coumaric acid . This extreme substrate stringency means that 4'-O-β-D-glucosyl-cis-p-coumarate is the exclusive glucosylated product when using the native enzyme system; attempts to substitute trans-p-coumaric acid yield zero conversion.
| Evidence Dimension | Substrate affinity (Km) and enzymatic turnover |
|---|---|
| Target Compound Data | Km (cis-p-coumaric acid) = 44 µM; relative activity = 100% |
| Comparator Or Baseline | trans-p-coumaric acid: no transformation; cis-caffeic acid: 10% relative activity |
| Quantified Difference | Infinite (trans) vs. 10-fold (cis-caffeic); cis-p-coumaric acid is the sole high-activity substrate |
| Conditions | Enzyme purified 600-fold from S. fallax; assay in glycine-KOH pH 9.3; UDP-glucose Km = 110 µM |
Why This Matters
Procurement of the cis isomer guarantees enzymatic competence; the trans isomer is inert in this pathway and unusable for mechanistic or biosynthetic studies involving EC 2.4.1.209.
- [1] Rasmussen, S. & Rudolph, H. (1997). Isolation, purification and characterization of UDP-glucose:cis-p-coumaric acid-β-D-glucosyltransferase from Sphagnum fallax. Phytochemistry, 46(3), 449–453. View Source
